2,4,6-Trifluoro-3-methoxybenzaldehyde
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Overview
Description
2,4,6-Trifluoro-3-methoxybenzaldehyde, also known as trifluoromethoxybenzaldehyde, is an organic compound with the molecular formula C7H4F3O2. It is a colorless liquid that is soluble in water, alcohol, and ether. Trifluoromethoxybenzaldehyde is used in the synthesis of various organic compounds, including pharmaceuticals and dyes. It is also used in the synthesis of flavors and fragrances.
Mechanism of Action
Trifluoromethoxybenzaldehyde is an electrophile, meaning it is attracted to electrons. This allows it to react with nucleophiles, such as amines, to form new compounds. The reaction of 2,4,6-Trifluoro-3-methoxybenzaldehydehoxybenzaldehyde with amines produces a Schiff base, which can be further reacted with other compounds to form a variety of organic products.
Biochemical and Physiological Effects
Trifluoromethoxybenzaldehyde is not known to have any direct biochemical or physiological effects in humans. However, it can be used in the synthesis of drugs and dyes that have direct effects on the body.
Advantages and Limitations for Lab Experiments
The main advantage of using 2,4,6-Trifluoro-3-methoxybenzaldehydehoxybenzaldehyde in lab experiments is its availability. It is relatively easy to obtain and is relatively inexpensive. The main limitation is its toxicity. Trifluoromethoxybenzaldehyde is a toxic compound and should be handled with caution.
Future Directions
Future research on 2,4,6-Trifluoro-3-methoxybenzaldehydehoxybenzaldehyde could focus on the development of new synthetic methods, such as using it as a catalyst in organic reactions. Additionally, further research could be done on its potential as a drug or dye precursor. Finally, research could be done to explore its potential uses in the synthesis of flavors and fragrances.
Synthesis Methods
Trifluoromethoxybenzaldehyde can be synthesized by the reaction of trifluoroacetic anhydride with benzaldehyde in the presence of a base. This reaction produces 2,4,6-trifluoro-3-methoxybenzaldehyde and trifluoroacetic acid. The reaction is usually carried out in acetonitrile or dimethylformamide. The reaction is exothermic and can be completed in less than an hour.
Scientific Research Applications
Trifluoromethoxybenzaldehyde is used in the synthesis of various organic compounds, including pharmaceuticals and dyes. It is also used in the synthesis of flavors and fragrances. Trifluoromethoxybenzaldehyde has been used in the synthesis of drugs such as clopidogrel, a drug used to prevent blood clots. It has also been used in the synthesis of dyes such as rhodamine B, a fluorescent dye used in biological research.
properties
IUPAC Name |
2,4,6-trifluoro-3-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c1-13-8-6(10)2-5(9)4(3-12)7(8)11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVLJKUBTGRVGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1F)C=O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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